molecular formula C22H21ClN2O4S B3647231 N-(4-CHLOROPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE

N-(4-CHLOROPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B3647231
M. Wt: 444.9 g/mol
InChI Key: GLWBKNYFWIEIBZ-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE typically involves the following steps:

    Formation of the Sulfonamide Group: This step involves the reaction of 4-ethoxybenzenesulfonyl chloride with aniline to form N-phenyl-4-ethoxybenzenesulfonamide.

    Acylation: The sulfonamide is then acylated with 4-chlorophenylacetyl chloride to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific proteins. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antimicrobial properties.

    N-(4-Chlorophenyl)acetamide: Shares structural similarities but lacks the sulfonamide group.

    N-Phenylacetamide: Another structurally related compound without the sulfonamide group.

Uniqueness

N-(4-CHLOROPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE is unique due to the presence of both the sulfonamide and acetamide groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-2-29-20-12-14-21(15-13-20)30(27,28)25(19-6-4-3-5-7-19)16-22(26)24-18-10-8-17(23)9-11-18/h3-15H,2,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWBKNYFWIEIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-CHLOROPHENYL)-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE

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